2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
Description
This compound is a quinazolin-4(3H)-one derivative featuring a thioether-linked 1,2,4-oxadiazole moiety substituted with a benzo[d][1,3]dioxol-5-yl group and a 4-fluorobenzyl side chain. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the benzodioxole and fluorobenzyl groups may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLRLHLDJZONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Stage: : The synthesis begins with the preparation of intermediate compounds such as 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which involves cyclization reactions under controlled conditions.
Thioether Formation: : The thioether linkage is formed via a nucleophilic substitution reaction, where the intermediate reacts with a suitable thiol compound.
Quinazolinone Synthesis:
Industrial Production Methods: Industrial-scale production typically involves optimizing each of the above steps to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur at the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: : Reduction of the oxadiazole ring can lead to different reaction pathways.
Substitution: : Aromatic substitution reactions can modify the benzo[d][1,3]dioxol or fluorobenzyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Typically involve halogenated solvents and catalysts like palladium.
Major Products: Reactions often yield sulfoxides, sulfones, or various substituted aromatic derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds structurally similar to 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one have been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans.
A significant study reported that derivatives bearing halogen substitutions exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The introduction of the oxadiazole moiety has been associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Properties
Quinazolinone compounds have also been investigated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases . The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways.
Anticancer Activity
The anticancer potential of quinazolinones is another area of interest. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation . The incorporation of specific substituents on the quinazolinone scaffold may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated several quinazolinone derivatives for their antimicrobial properties using standard broth microdilution methods. Among them, derivatives similar to this compound showed significant inhibition against Pseudomonas aeruginosa and Candida albicans, suggesting a promising therapeutic application in treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory activity, compounds were tested using carrageenan-induced paw edema in rats. Results indicated that certain derivatives demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen . This highlights the potential utility of these compounds in managing inflammatory disorders.
Mechanism of Action
Mechanism of Effects
Interaction with Molecular Targets: : The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : Likely involves multiple pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinazolinone core is shared with pesticidal agents like quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone), which contain triazole substituents instead of the oxadiazole-thioether moiety . These agents highlight the importance of heterocyclic substituents in biological activity. The fluorobenzyl group in the target compound may enhance membrane permeability compared to chlorophenyl groups in quinconazole, as fluorine’s electronegativity and small atomic size optimize pharmacokinetics .
Another analog, 4-Phenyl-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl methyl thio)-1,2,4-triazol-5(1H)thione (), shares a thioether linkage but replaces oxadiazole with a triazol-thione group.
Spectral and Computational Characterization
- IR/NMR : The benzo[d][1,3]dioxole group would show C-O-C stretching at ~1250 cm⁻¹ (IR), while the 4-fluorobenzyl proton signals appear at δ 4.5–5.0 ppm (¹H NMR), similar to fluorophenyl analogs in and .
- DFT-NMR : Used in to distinguish thioamide tautomers, this approach could resolve ambiguities in the target compound’s structure .
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophores, including a quinazolinone core and a benzo[d][1,3]dioxole moiety. The presence of these structural elements is significant as they are often associated with various biological activities.
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 404.49 g/mol
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action against cancer cells:
- Inhibition of Cell Proliferation : Many derivatives featuring the benzo[d][1,3]dioxole group have shown significant antiproliferative effects against several cancer cell lines. For example, studies on related compounds have reported IC50 values below 5 µM against human cancer cell lines such as HepG2 and HCT116 .
- Induction of Apoptosis : The compound is believed to induce apoptosis through the modulation of key apoptotic proteins (Bax and Bcl-2), leading to mitochondrial dysfunction and subsequent cell death .
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Biological Activity Data
A summary of biological activity data for related compounds is presented in the following table:
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 2.38 | HepG2 | Apoptosis induction |
| Compound B | 1.54 | HCT116 | Cell cycle arrest |
| Compound C | 4.52 | MCF7 | EGFR inhibition |
| Target Compound | TBD | TBD | TBD |
Study 1: Anticancer Activity
In a recent study assessing the anticancer potential of related benzo[d][1,3]dioxole derivatives, it was found that several compounds exhibited potent growth inhibition against various cancer cell lines. The study highlighted that these compounds had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of these compounds. The study utilized flow cytometry to analyze cell cycle distribution and annexin V-FITC staining to assess apoptosis in treated cancer cells. Results indicated that treatment with these derivatives led to increased sub-G1 populations indicative of apoptosis .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?
The synthesis involves multi-step protocols, including:
- Quinazolinone core formation : Cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
- Oxadiazole ring construction : Reaction of nitrile intermediates with hydroxylamine in ethanol/water mixtures at 80–100°C .
- Thioether linkage : Nucleophilic substitution using mercapto-oxadiazole derivatives in DMF with K₂CO₃ as a base . Optimal conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and purification via recrystallization (methanol/ethanol) or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinazolinone C4-H at δ 8.2–8.5 ppm) and carbon connectivity .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Strategies include:
- Solvent optimization : Replacing ethanol with PEG-400 to enhance solubility and reduce side reactions .
- Catalyst screening : Testing bleaching earth clay (pH 12.5) vs. metal catalysts for thioether bond formation .
- Continuous flow reactors : Improving temperature control and reaction homogeneity for exothermic steps .
- DoE (Design of Experiments) : Systematic variation of molar ratios, temperature, and time to identify critical parameters .
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?
- Reproducibility studies : Independent synthesis and characterization across multiple labs .
- Advanced thermal analysis : Differential scanning calorimetry (DSC) to determine precise melting ranges .
- Computational validation : Using tools like COSMO-RS to predict solubility and phase behavior .
Q. What methodologies elucidate the structure-activity relationship (SAR) of the compound?
- Functional group modifications : Replacing the 4-fluorobenzyl group with halogenated analogs to assess bioactivity changes .
- Biological assays : Testing inhibitory effects on enzymes (e.g., kinase inhibition assays) with IC₅₀ comparisons .
- Molecular docking : Simulating interactions with target proteins (e.g., EGFR) using AutoDock Vina .
Q. What advanced techniques validate the compound’s mechanism of action in biological systems?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to receptors (e.g., KD values for kinase targets) .
- CRISPR/Cas9 gene editing : Knocks out putative targets to confirm functional relevance .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
